molecular formula C8H12N2O4 B8338718 Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester

Dimethylamino-acetic acid-(2,5-dioxo-pyrrolidine-1-yl)-ester

Cat. No. B8338718
M. Wt: 200.19 g/mol
InChI Key: HIYFJOIXXGUOAW-UHFFFAOYSA-N
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Patent
US08697604B2

Procedure details

5.15 g (50 mMol) Dimethylamino-acetic acid 15 was added to 5.75 g (50 mMol) N-hydroxy-succinimide and 11.05 g (55 mMol) dicyclohexyl-carbodiimide in 100 ml CH2Cl2 at 0° C. The reaction mixture was stirred for 20 h at RT. The residue was filtered and the filtrate was evaporated in vacuum to dryness. The residue was then dissolved in diethylether, mixed with A-Kohle. The solution was filtered off and evaporated. The obtained oil was dissolved in a small amount of diethylether to get a crystallization of the product. The cooled crystal solution was filtered off. The crystals were once again dissolved in Diethylether, treated with A-Kohle and the solution was filtered off. Those purification steps were repeated several times until the obtaining of a pure product in 1H-NMR
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]([OH:7])=[O:6])[CH3:3].O[N:9]1[C:13](=[O:14])[CH2:12][CH2:11][C:10]1=[O:15].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl>[O:15]=[C:10]1[CH2:11][CH2:12][C:13](=[O:14])[N:9]1[O:6][C:5](=[O:7])[CH2:4][N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
CN(C)CC(=O)O
Name
Quantity
5.75 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
11.05 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The residue was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuum to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in diethylether
ADDITION
Type
ADDITION
Details
mixed with A-Kohle
FILTRATION
Type
FILTRATION
Details
The solution was filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oil was dissolved in a small amount of diethylether
CUSTOM
Type
CUSTOM
Details
to get
CUSTOM
Type
CUSTOM
Details
a crystallization of the product
FILTRATION
Type
FILTRATION
Details
The cooled crystal solution was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were once again dissolved in Diethylether
ADDITION
Type
ADDITION
Details
treated with A-Kohle and the solution
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Those purification steps
CUSTOM
Type
CUSTOM
Details
obtaining of a pure product in 1H-NMR

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
O=C1N(C(CC1)=O)OC(CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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